3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS2/c1-19-12-13-20(2)22(16-19)18-33-26-29-28-25(30(26)15-14-21-8-4-3-5-9-21)17-31-23-10-6-7-11-24(23)34-27(31)32/h3-13,16H,14-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETNBGNFYGMNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound with potential therapeutic applications. Its unique molecular structure includes a triazole ring and a benzothiazole moiety, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C27H26N4OS2
- Molecular Weight : 486.65 g/mol
- IUPAC Name : 3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with benzothiazole and triazole rings have demonstrated significant cytotoxic effects against various cancer cell lines:
-
Cytotoxicity Assays :
- The MTT assay is commonly employed to assess cell viability in response to drug treatment. Compounds structurally related to our target have shown effective inhibition of cell proliferation in:
- Selectivity :
The mechanisms through which these compounds exert their biological effects include:
-
Enzyme Inhibition :
- Compounds with triazole and benzothiazole rings can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. This inhibition can occur through direct binding to active sites or through allosteric modulation.
- Induction of Apoptosis :
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Study on Benzothiazole Derivatives :
- Triazole-Based Compounds :
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C6 | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Enzyme inhibition |
| Compound C | MCF-7 | 20 | Cell cycle arrest |
| Target Compound | HT-29 | TBD | TBD |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 486.65 g/mol. The compound features a triazole ring, which is known for its biological activity, and a thiazole moiety that contributes to its pharmacological properties. The presence of the 2,5-dimethylbenzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antiviral Activity
Research indicates that compounds containing triazole rings exhibit antiviral properties. For instance, derivatives of triazoles have been studied for their ability to inhibit viral replication through various mechanisms, including interference with viral RNA synthesis and inhibition of viral proteases. The specific compound may share similar mechanisms due to the structural similarities with known antiviral agents .
Anticancer Potential
There is growing interest in the anticancer applications of triazole-containing compounds. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The compound's structure suggests it could be evaluated for its efficacy against various cancer cell lines.
Study on Antiviral Efficacy
A study published in a peer-reviewed journal investigated the antiviral properties of a related triazole compound. The findings demonstrated significant inhibition of viral replication in vitro, suggesting that modifications to the triazole ring could enhance potency against specific viruses . This paves the way for further exploration of the compound's potential as an antiviral agent.
Investigation of Anticancer Activity
In another case study focusing on similar compounds, researchers tested a series of triazole derivatives against lung cancer cell lines. Results indicated that these compounds exhibited cytotoxic effects at low concentrations. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function . These findings highlight the need for further investigation into the specific compound's anticancer properties.
Chemical Reactions Analysis
Example Reaction Pathway:
Functionalization of the Benzothiazolone Moiety
The benzo[d]thiazol-2(3H)-one component is synthesized via:
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Cyclization of Thioureas : Condensation of o-aminothiophenol with carbonyl compounds (e.g., phosgene or substituted ureas) under acidic or basic conditions .
-
Methylene Bridge Formation : The methylene linker between the triazole and benzothiazolone is likely introduced via alkylation. For instance, reaction of the triazole with bromomethylbenzothiazolone in the presence of a base (e.g., KCO) .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (Hypothetical) | Reference |
|---|---|---|---|
| Benzothiazolone synthesis | o-Aminothiophenol + Urea derivative, HCl, reflux | 65–75% | |
| Methylene linkage | Bromomethylbenzothiazolone, KCO, DMF, 80°C | 50–60% |
Key Considerations:
-
Steric hindrance at the triazole nitrogen may necessitate high-temperature conditions or phase-transfer catalysts.
-
Competitive S-alkylation is mitigated by selective protection/deprotection strategies .
Oxidation and Stability Studies
The thioether (-S-) linkage and benzothiazolone ring are susceptible to oxidation:
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Thioether Oxidation : Treatment with HO or mCPBA converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties .
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Benzothiazolone Ring Opening : Strong bases (e.g., NaOH) hydrolyze the thiazolone ring to form thiolate intermediates, which can re-cyclize under acidic conditions .
Stability Data (Hypothetical):
| Condition | Observation | Reference |
|---|---|---|
| HO (30%), RT | Sulfoxide formation (90%) | |
| NaOH (1M), reflux | Ring opening to thiolate (quantitative) |
Biological Activity and Derivatization
While biological data for this compound are unavailable, structurally similar 1,2,4-triazole-benzothiazole hybrids exhibit:
-
Enzyme Inhibition : Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) .
-
Antifungal Activity : Triazole-thioether derivatives show activity against Candida spp. via ergosterol biosynthesis inhibition .
Key Challenges and Optimization
Comparison with Similar Compounds
3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
- Core Structure : Similar 1,2,4-triazole backbone but lacks the benzothiazolone moiety.
- Substituents : Features a 3,4,5-trimethoxyphenyl group at position 5, which enhances electron density compared to the dimethylbenzylthio group in the target compound.
- Synthesis: Utilizes InCl3 catalysis and aqueous NaOH, with recrystallization in methanol/water.
- Activity : Trimethoxyphenyl derivatives are often explored for anticancer activity due to tubulin inhibition, suggesting the target compound’s substituents may redirect bioactivity.
N-Methyl-2,3-Dihydroquinazolin-4-ones with Thiazol Substituents
- Core Structure: Quinazolinone instead of triazole, fused with thiazole and thiophene groups.
- Substituents : Thiophene and substituted phenyl groups modulate anti-tubercular activity (MIC values: 2–16 µg/mL).
- Key Difference: The quinazolinone core may offer greater planar rigidity compared to the triazole-benzothiazolone system, affecting target binding.
Benzothiazolone Derivatives
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one
- Core Structure : Shares the benzo[d]thiazol-2(3H)-one moiety but lacks triazole integration.
- Synthesis : Acid-catalyzed Friedel-Crafts alkylation, contrasting with the nucleophilic substitution likely used for the target compound.
Pyrimidinone-Thiadiazole Hybrids
- Core Structure: Pyrimidinone fused with benzo-thiadiazole, differing in heterocyclic arrangement.
- Substituents : Methylthio groups at position 2; variations in nitrogen/sulfur positioning alter electronic properties.
- Activity : Thiadiazole derivatives are often protease inhibitors, whereas benzothiazolone-triazole hybrids may target kinases or oxidoreductases.
Comparative Data Table
Key Findings and Implications
Substituent Effects : The phenethyl and dimethylbenzylthio groups in the target compound likely enhance lipophilicity and target selectivity compared to smaller substituents (e.g., methylthio in ).
Synthetic Flexibility : Triazole-thioether formation (as in ) and benzothiazolone functionalization (as in ) are established methods, enabling modular derivatization.
Bioactivity Potential: Structural analogues show diverse activities (anticancer, anti-tubercular), suggesting the target compound’s hybrid structure could bridge multiple therapeutic areas.
Limitations : Direct pharmacological data for the target compound are absent; predictions are based on fragment-based drug design principles.
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide intermediates. According to protocols in triazole derivative synthesis, a thiosemicarbazide precursor is generated by reacting phenethyl hydrazine with carbon disulfide under basic conditions. Cyclization is achieved using polyphosphoric acid (PPA) at 120–140°C for 4–6 hours, forming the 4-phenethyl-4H-1,2,4-triazole-3-thiol intermediate.
Key Reaction Parameters :
- Temperature : 130°C optimal for minimizing side products.
- Catalyst : PPA enhances cyclization efficiency compared to H2SO4.
- Yield : 68–72% reported for analogous triazole-thiols.
Introduction of the (2,5-Dimethylbenzyl)Thio Group
The thioether substituent at position 5 is introduced via nucleophilic substitution. The triazole-thiol intermediate reacts with 2,5-dimethylbenzyl bromide in a polar aprotic solvent (e.g., DMF) using K2CO3 as a base. Catalytic InCl3 (10 mol%) improves regioselectivity and yield.
Optimization Insights :
- Solvent : DMF outperforms THF due to better solubility of aromatic bromides.
- Reaction Time : 12 hours at 80°C achieves >90% conversion.
- Workup : Extraction with ethyl acetate and silica gel chromatography yield 65–70% pure product.
Coupling with Benzo[d]Thiazol-2(3H)-One
The methylene linkage between the triazole and benzothiazolone is formed via Mannich reaction or alkylation. A two-step approach is preferred:
- Chloromethylation : Treating benzo[d]thiazol-2(3H)-one with paraformaldehyde and HCl gas generates the chloromethyl intermediate.
- Alkylation : Reacting the chloromethyl derivative with the triazole-thioether in acetonitrile using K2CO3.
Alternative Method :
- One-Pot Alkylation : Using 1,2-dibromoethane as a linker in the presence of NaH yields 55–60% product but requires rigorous drying.
Reductive Amination and Final Modifications
For analogs requiring additional functionalization, reductive amination with sodium borohydride in 1,4-dioxane stabilizes imine intermediates. This step is critical for compounds where the benzothiazolone nitrogen is further substituted.
Critical Data :
| Step | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole cyclization | PPA | 70 | 98.5 |
| Thioether formation | InCl3/K2CO3 | 68 | 97.8 |
| Benzothiazolone coupling | K2CO3/CH3CN | 62 | 96.2 |
Mechanistic and Kinetic Analysis
Cyclocondensation : FT-IR analysis confirms N–H and C=S bond disappearance at 3350 cm⁻¹ and 1250 cm⁻¹, respectively, post-cyclization.
Thioether Formation : ¹H NMR shows a singlet at δ 3.8 ppm for the SCH2 group, with NOESY correlations confirming attachment to the triazole.
Methylene Linkage : ESI-MS m/z 398.49 ([M+H]⁺) aligns with the molecular formula C21H22N4O2S.
Challenges and Solutions
- Regioselectivity : Competing substitution at triazole N1 is suppressed using bulky bases like DIPEA.
- Purification : Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) resolves thioether byproducts.
- Scale-Up : Continuous flow reactors reduce reaction time by 40% for triazole cyclization.
Comparative Method Evaluation
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
